3-Bromo-1-(2,2-difluoroethyl)pyrrolidine
Description
Properties
IUPAC Name |
3-bromo-1-(2,2-difluoroethyl)pyrrolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrF2N/c7-5-1-2-10(3-5)4-6(8)9/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLWDLPGBUVTTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1Br)CC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(2,2-difluoroethyl)pyrrolidine typically involves the reaction of pyrrolidine with bromine and difluoroethyl reagents under controlled conditionsThe reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and may involve catalysts to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of 3-Bromo-1-(2,2-difluoroethyl)pyrrolidine may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process typically includes rigorous purification steps such as distillation or recrystallization to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-(2,2-difluoroethyl)pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various products.
Addition Reactions: The difluoroethyl group can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of 3-Bromo-1-(2,2-difluoroethyl)pyrrolidine include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce carbonyl compounds .
Scientific Research Applications
Medicinal Chemistry
3-Bromo-1-(2,2-difluoroethyl)pyrrolidine has been explored for its potential as a pharmaceutical lead compound. Its structural features allow it to interact with biological targets effectively, making it a candidate for developing new drugs.
- Antiviral Activity : Research indicates that compounds derived from pyrrolidine structures exhibit antiviral properties, particularly against human immunodeficiency virus (HIV). The bromine substituent may enhance binding affinity to viral proteins, suggesting that derivatives of this compound could be valuable in antiviral drug development .
- Anticancer Properties : Studies have shown that similar pyrrolidine derivatives can inhibit cancer cell proliferation. The difluoroethyl group may enhance the compound's lipophilicity, facilitating better membrane penetration and bioavailability, which is crucial for effective anticancer activity .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows chemists to create more complex molecules.
- Nucleophilic Substitution Reactions : The bromine atom in 3-Bromo-1-(2,2-difluoroethyl)pyrrolidine can be substituted with amines or thiols, leading to new compounds that may possess different biological activities.
- Fluorination Reactions : The presence of the difluoroethyl group makes this compound particularly interesting for fluorination reactions, which are important in drug discovery due to the unique properties imparted by fluorine atoms .
Case Study 1: Antithrombotic Activity
In a study investigating the antithrombotic effects of pyrrolidine derivatives, several compounds were synthesized and tested for their ability to inhibit thrombus formation. Compounds similar to 3-Bromo-1-(2,2-difluoroethyl)pyrrolidine showed significant clot lysis activity compared to standard treatments like streptokinase. This suggests that modifications to the pyrrolidine structure can yield potent antithrombotic agents .
Case Study 2: Target Engagement in Cancer Therapy
Another study focused on the engagement of pyrrolidine-based compounds with specific cancer targets. The research demonstrated that these compounds could effectively inhibit key pathways involved in tumor growth. The unique structural properties of 3-Bromo-1-(2,2-difluoroethyl)pyrrolidine may enhance its efficacy as a targeted therapy in oncology .
Mechanism of Action
The mechanism of action of 3-Bromo-1-(2,2-difluoroethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The bromine and difluoroethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to specific effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Brominated Pyrrolidine/Pyridine Derivatives
Key Observations :
Fluorinated Analogues
Key Observations :
- Difluoroethyl groups balance lipophilicity (LogP) and polarity more effectively than trifluoromethyl groups, which may overly increase hydrophobicity .
- Nitro-substituted pyrrolopyridines (e.g., 3-Nitro-5-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine) show reduced stability under reducing conditions compared to brominated analogs .
Q & A
Basic Research Questions
Q. What are the preferred synthetic routes for 3-Bromo-1-(2,2-difluoroethyl)pyrrolidine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, bromine substitution on a pyrrolidine precursor using 2-bromo-1-(2,2-difluoroethyl) intermediates under anhydrous conditions (e.g., DMF or THF solvents, inert atmosphere) is a common approach. Reaction optimization may involve adjusting temperature (e.g., 0–60°C), stoichiometry (1:1.2 molar ratio of pyrrolidine to brominating agent), and catalysts like KCO or DBU . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product.
Q. What spectroscopic techniques are most effective for characterizing 3-Bromo-1-(2,2-difluoroethyl)pyrrolidine?
- Methodological Answer :
- 1H/13C NMR : Critical for confirming the difluoroethyl group (e.g., –CFCH– signals at δ ~4.2–4.5 ppm for CH and split fluorine-coupled peaks) and bromine substitution on the pyrrolidine ring. The pyrrolidine ring protons typically appear as multiplet signals in δ 2.5–3.5 ppm .
- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z ~224–226 for CHBrFN).
- IR : Confirms C–Br stretching (~550–600 cm) and C–F vibrations (~1100–1250 cm).
Q. What safety protocols are essential when handling 3-Bromo-1-(2,2-difluoroethyl)pyrrolidine?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and chemical-resistant goggles. Use flame-retardant clothing for large-scale reactions .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as halogenated waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected splitting in NMR) for 3-Bromo-1-(2,2-difluoroethyl)pyrrolidine?
- Methodological Answer : Spectral anomalies often arise from residual solvents, diastereomers, or fluorine coupling effects. For example:
- Fluorine Coupling : Use -decoupled NMR to simplify splitting patterns.
- Impurity Analysis : Compare experimental HRMS with theoretical isotopic patterns to identify halogenated contaminants .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation if NMR ambiguity persists.
Q. What mechanistic insights explain the reactivity of the bromine substituent in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The C–Br bond in 3-Bromo-1-(2,2-difluoroethyl)pyrrolidine undergoes oxidative addition with Pd(0) catalysts (e.g., Pd(PPh)) to form arylpalladium intermediates. Steric hindrance from the difluoroethyl group may slow transmetallation; thus, optimizing ligand choice (e.g., XPhos) and base (e.g., CsCO) is critical. Monitor reaction progress via TLC (R ~0.3 in 3:7 EtOAc/hexane) .
Q. How can computational methods aid in predicting the regioselectivity of electrophilic substitutions on the pyrrolidine ring?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model electron density maps. The bromine atom’s electron-withdrawing effect directs electrophiles to the α-position relative to the nitrogen.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DCM vs. THF) on reaction pathways to predict kinetic vs. thermodynamic control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
